2,3-Diphenyl-2-butenedioic acid
CAS No.:
Cat. No.: VC0666187
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H12O4 |
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Molecular Weight | 268.26 g/mol |
IUPAC Name | (Z)-2,3-diphenylbut-2-enedioic acid |
Standard InChI | InChI=1S/C16H12O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H,(H,17,18)(H,19,20)/b14-13- |
Standard InChI Key | QQCYMGFLVZNQQO-YPKPFQOOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C(=O)O)/C(=O)O |
SMILES | C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
2,3-Diphenyl-2-butenedioic acid features a four-carbon chain with a double bond between positions 2 and 3, with phenyl groups attached at these same positions. The molecule contains two carboxylic acid groups at positions 1 and 4, making it a dicarboxylic acid. This structure is related to, but distinct from, 2,3-diphenylbutanedioic acid (also known as 2,3-diphenylsuccinic acid), which has a similar arrangement but contains a single bond between positions 2 and 3 .
The structural formula can be represented as:
HOOC-C(Ph)=C(Ph)-COOH
Where Ph represents a phenyl group (C₆H₅-).
Nomenclature and Identification
The systematic IUPAC name of the compound is 2,3-diphenyl-2-butenedioic acid, which follows the nomenclature rules for unsaturated dicarboxylic acids. This naming system indicates:
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Butenedioic: A four-carbon chain with a double bond and two carboxylic acid groups
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2,3-diphenyl: Two phenyl groups attached at positions 2 and 3
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2-: The position of the double bond (between C2 and C3)
The compound is structurally related to 2,3-diphenylbutanedioic acid, which has the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . Due to the double bond replacing two hydrogen atoms, 2,3-diphenyl-2-butenedioic acid would have the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.27 g/mol.
Related Compounds
Several structurally related compounds appear in chemical literature:
Compound | Molecular Formula | Key Structural Difference |
---|---|---|
2,3-Diphenylbutanedioic acid | C₁₆H₁₄O₄ | Saturated (single bond at C2-C3) |
2,2-Diphenylbutanedioic acid | C₁₆H₁₄O₄ | Both phenyl groups at C2 position |
2,3-Diphenyl-2,3-butanediol | C₁₆H₁₈O₂ | Alcohol groups instead of carboxylic acids |
2,3-Diphenyl-1,3-butadiene | C₁₆H₁₄ | Diene with phenyl groups |
2,3-Diphenylbutanedioic acid (2,3-diphenylsuccinic acid) is particularly important for comparison as it shares the same carbon skeleton with phenyl groups at positions 2 and 3, differing only in saturation level . This compound has reported synonyms including "7584-72-7" (CAS number), "2,3-DIPHENYLSUCCINICACID," and "α,β-Diphenylsuccinic acid" .
Physical and Chemical Properties
Molecular Properties
Based on structural analysis and comparison with similar compounds, 2,3-diphenyl-2-butenedioic acid likely exhibits the following properties:
The compound's related saturated analog, 2,3-diphenylbutanedioic acid, has a computed XLogP3 value of 2.6 and contains 5 rotatable bonds . The presence of the double bond in 2,3-diphenyl-2-butenedioic acid would restrict rotation, resulting in fewer rotatable bonds and likely increasing the compound's rigidity.
Stereochemical Considerations
Synthesis and Production
Dehydration of 2,3-Diphenylbutanedioic Acid
A potentially viable synthetic route could involve dehydration of 2,3-diphenylbutanedioic acid using dehydrating agents. This approach would be analogous to the conversion of succinic acid to maleic or fumaric acid.
Oxidation of 2,3-Diphenyl-1,3-butadiene
The search results mention 2,3-diphenyl-1,3-butadiene, which could potentially be oxidized to yield 2,3-diphenyl-2-butenedioic acid . The synthesis of 2,3-diphenyl-1,3-butadiene is described as proceeding through the dehydration of 2,3-diphenyl-2,3-butanediol under vacuum .
Related Synthetic Procedures
The search results provide information on the synthesis of related compounds that might inform potential routes to 2,3-diphenyl-2-butenedioic acid:
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Photoreduction of acetophenone to 2,3-diphenyl-2,3-butanediol using UV irradiation with Sun lamps (275W)
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Dehydration of 2,3-diphenyl-2,3-butanediol to 2,3-diphenyl-1,3-butadiene
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Polymerization of 2,3-diphenyl-1,3-butadiene using AIBN initiator in bulk or emulsion conditions
These procedures indicate feasible reaction pathways for transforming phenyl-substituted compounds, which could potentially be adapted for the synthesis of 2,3-diphenyl-2-butenedioic acid.
Applications and Research Context
Research Findings on Related Compounds
The literature discussed in the search results focuses on the synthesis and polymerization of related diphenyl compounds. Specifically:
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The photoreduction of acetophenone yields 2,3-diphenyl-2,3-butanediol in high yield (87%)
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2,3-Diphenyl-1,3-butadiene can be polymerized using both bulk and emulsion techniques, with yields of 78% and 77% respectively
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The resulting polymer (1,4-poly-2,3-diphenyl-1,3-butadiene or PDPBD) can be hydrogenated to high degrees (over 99%)
These findings demonstrate the synthetic accessibility and versatility of diphenyl-substituted butane derivatives, suggesting potential synthetic and application pathways for 2,3-diphenyl-2-butenedioic acid.
Spectroscopic Analysis
Infrared spectroscopy has been used to monitor reactions involving related diphenyl compounds, including the photoreduction of acetophenone and the hydrogenation of polymers . For 2,3-diphenyl-2-butenedioic acid, key spectroscopic features would likely include:
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IR absorption bands for:
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Carboxylic acid C=O stretching (~1700 cm⁻¹)
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C=C stretching (~1650 cm⁻¹)
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O-H stretching (broad, ~3000-3500 cm⁻¹)
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Aromatic C=C stretching (~1600 and ~1450 cm⁻¹)
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NMR spectroscopy would show:
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Aromatic protons (δ ~7.0-7.5 ppm)
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Carboxylic acid protons (δ ~12 ppm)
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No signals for methine protons at C2 and C3 (unlike in 2,3-diphenylbutanedioic acid)
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